molecular formula C14H18N2O B8299394 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one oxime

3-Benzyl-3-azabicyclo[3.2.1]octan-8-one oxime

Cat. No. B8299394
M. Wt: 230.31 g/mol
InChI Key: WHGDLXHMYLJEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07652021B2

Procedure details

The mixture of 19 g (88 mmole) of 3-benzyl-3-azabicyclo[3.2.1]octan-8-one (J. Med. Chem. 1994, 37, 2831), 200 ml of ethanol, 8.78 g (126.4 mmole) of hydroxylamine hydrochloride and 13 ml of pyridine are heated and stirred on a 100° C. oil-bath, then the mixture is evaporated. To the residue 65 ml of 2.5 N sodium hydroxide solution is added, the resulting solution is extracted with 3×120 ml of ethyl acetate. The extractum is dried over sodium sulphate and evaporated. The resulting oil is purified by column chromatography (n-hexane-ethyl acetate from 9:1 to 1:1) to obtain 11.05 g (54%) of white, crystalline material. M.p.: 92-95° C. (MH+)=231.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
8.78 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:14][CH:13]2[C:15](=O)[CH:10]([CH2:11][CH2:12]2)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O)C.Cl.[NH2:21][OH:22]>N1C=CC=CC=1>[CH2:1]([N:8]1[CH2:14][CH:13]2[C:15](=[N:21][OH:22])[CH:10]([CH2:11][CH2:12]2)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2CCC(C1)C2=O
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
8.78 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
13 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred on a 100° C. oil-bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
are heated
CUSTOM
Type
CUSTOM
Details
the mixture is evaporated
ADDITION
Type
ADDITION
Details
To the residue 65 ml of 2.5 N sodium hydroxide solution is added
EXTRACTION
Type
EXTRACTION
Details
the resulting solution is extracted with 3×120 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extractum is dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting oil is purified by column chromatography (n-hexane-ethyl acetate from 9:1 to 1:1)
CUSTOM
Type
CUSTOM
Details
to obtain 11.05 g (54%) of white, crystalline material

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1CC2CCC(C1)C2=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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